molecular formula C12H7F2N B11894574 1-Cyano-3-(difluoromethyl)naphthalene

1-Cyano-3-(difluoromethyl)naphthalene

Cat. No.: B11894574
M. Wt: 203.19 g/mol
InChI Key: KDZMKQZNOLXSRZ-UHFFFAOYSA-N
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Description

1-Cyano-3-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-(difluoromethyl)naphthalene typically involves the introduction of the cyano and difluoromethyl groups onto the naphthalene ring. One common method is the reaction of 1-bromo-3-(difluoromethyl)naphthalene with a cyanide source under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-Cyano-3-(difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-3-(difluoromethyl)naphthalene involves its interaction with molecular targets through its cyano and difluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

    1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.

    3-(Difluoromethyl)naphthalene: Similar structure but lacks the cyano group.

    1-Cyano-2-(difluoromethyl)naphthalene: Similar structure with different positioning of the functional groups.

Uniqueness: 1-Cyano-3-(difluoromethyl)naphthalene is unique due to the presence of both cyano and difluoromethyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C12H7F2N

Molecular Weight

203.19 g/mol

IUPAC Name

3-(difluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2N/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12H

InChI Key

KDZMKQZNOLXSRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C#N)C(F)F

Origin of Product

United States

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